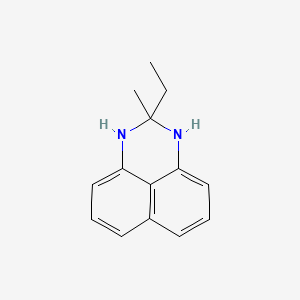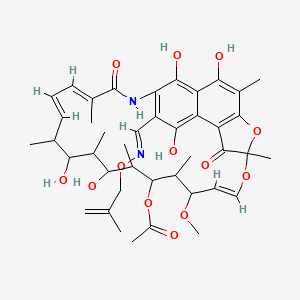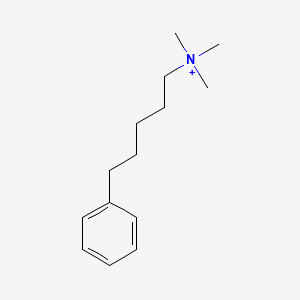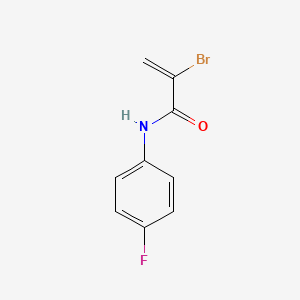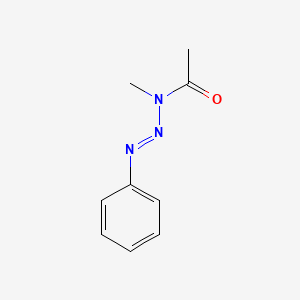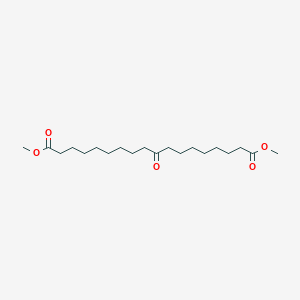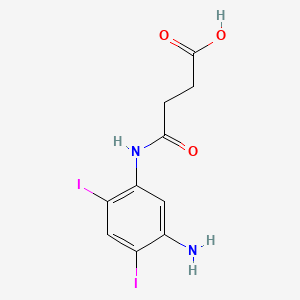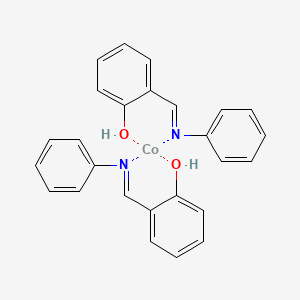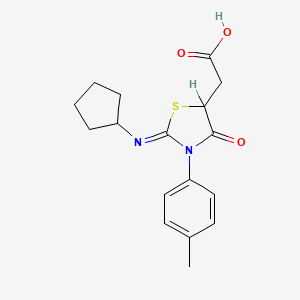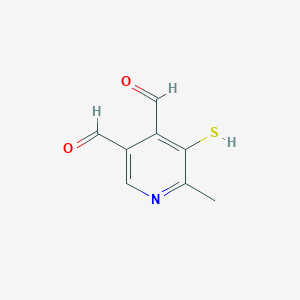
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 6-position, a sulfanyl group at the 5-position, and two aldehyde groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of malononitrile with aromatic aldehydes and thiols. This reaction typically requires a catalyst and is carried out under reflux conditions . Another approach involves the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-Methyl-5-sulfanylpyridine-3,4-dicarboxylic acid.
Reduction: 6-Methyl-5-sulfanylpyridine-3,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The aldehyde groups may form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Similar structure but with amino and nitrile groups instead of aldehyde groups.
Phthalaldehyde: Contains two aldehyde groups on a benzene ring, similar reactivity but different ring structure.
Uniqueness
6-Methyl-5-sulfanylpyridine-3,4-dicarbaldehyde is unique due to the combination of its functional groups and their positions on the pyridine ring
Propriétés
Numéro CAS |
39574-67-9 |
|---|---|
Formule moléculaire |
C8H7NO2S |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
6-methyl-5-sulfanylpyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2S/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2-4,12H,1H3 |
Clé InChI |
JOUZWMPKMCVERX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1S)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


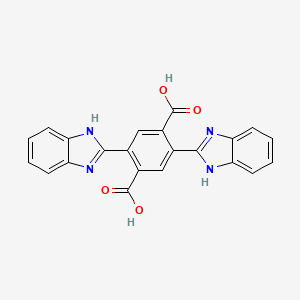
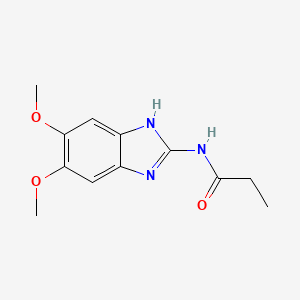
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
